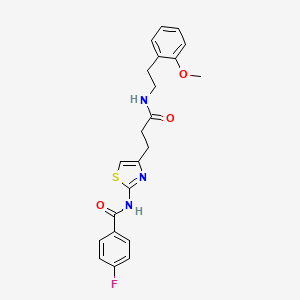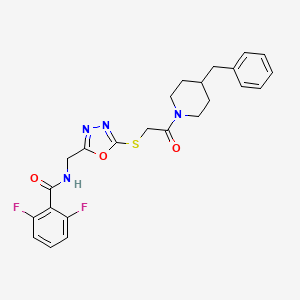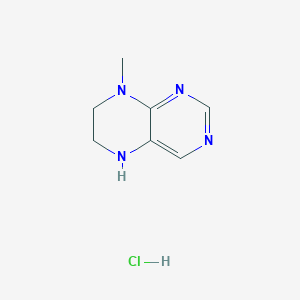
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Methyl-6,7-dihydro-5H-pteridine;hydrochloride, also known as Methylene Blue, is a synthetic compound that has been used extensively in scientific research. It is a heterocyclic aromatic compound that has a blue-green color and is soluble in water. Methylene Blue has been used as a dye, a medication, and as a diagnostic tool. It has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Scientific Research Applications
Directed Search for Diuretics Among Pteridine Derivatives
Research into pteridine derivatives, such as those structurally similar to triamterene, has shown promise in the search for diuretics. Specifically, studies on 1-methyl-3-R-6-(2-oxo-2-aryl-(hetaryl-)ethyl) pteridine-2,4,7(1H,3H,8H)-triones have demonstrated significant diuretic effects, surpassing those of reference drugs like Hydrochlorothiazide and Triamterene. The potential mechanisms involve disrupting sodium transport and inhibiting epithelial sodium channels, suggesting these compounds could offer new avenues for diuretic therapy (Sokolova et al., 2022).
Synthesis and Biological Activity of Pteridine Derivatives
Another study focused on synthesizing pteridine derivatives and evaluating their antiproliferative activity against various cancer cell lines. Among these compounds, certain 5,8-dihydropteridine-6,7-dione derivatives showed potent inhibition, especially against gastric cancer cells, and induced apoptosis. This highlights the potential of pteridine derivatives as new chemotypes for antitumor agents (Geng et al., 2018).
Antiparasitic Applications
Pteridine reductase inhibitors have been identified as potential antiparasitic agents against diseases like Leishmaniasis. Structure-based optimization of pteridine derivatives has led to compounds showing improved selectivity and efficacy, presenting a promising approach for developing novel antileishmanial therapies (Corona et al., 2012).
Nanocarrier Delivery Systems for Pteridine Derivatives
Advancements in nanotechnology have facilitated the development of soft nanocarriers for poorly soluble pteridine derivatives, demonstrating enhanced solubility, stability, and cytotoxic activity against tumor cells. This approach significantly improves the therapeutic potential of pteridine-based antitumor agents, offering selective cytotoxicity towards diseased cells while minimizing toxicity towards normal cells (Mirgorodskaya et al., 2020).
properties
IUPAC Name |
8-methyl-6,7-dihydro-5H-pteridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4.ClH/c1-11-3-2-9-6-4-8-5-10-7(6)11;/h4-5,9H,2-3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPJLOOKTYFJGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC2=CN=CN=C21.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]pent-4-en-1-one](/img/structure/B2765508.png)

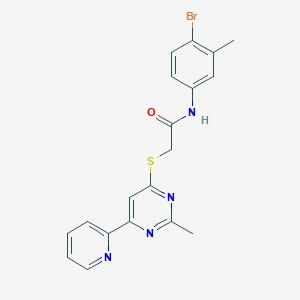
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2765512.png)

![Ethyl 6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate](/img/structure/B2765514.png)
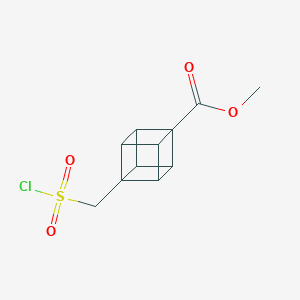
![8-ethoxy-3-(4-methoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2765519.png)
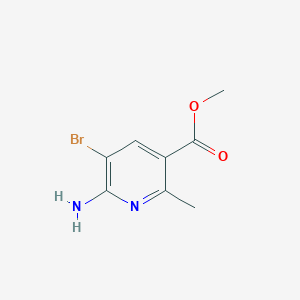
![2-(4-fluorobenzamido)-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2765522.png)
